molecular formula C19H21Cl2N5O2 B13173393 5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride

5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride

Cat. No.: B13173393
M. Wt: 422.3 g/mol
InChI Key: CZMIOQIOHKTXQW-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyridine ring, a tetrahydroisoquinoline moiety, and a triazole ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed via cycloaddition reactions, often using azides and alkynes as starting materials.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine moiety are known to interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline structure may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride
  • 5-methyl-1-[2-(quinolin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride

Uniqueness

The uniqueness of 5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

5-methyl-1-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C19H19N5O2.2ClH/c1-13-18(19(25)26)21-22-24(13)17-7-4-5-14-11-23(10-8-16(14)17)12-15-6-2-3-9-20-15;;/h2-7,9H,8,10-12H2,1H3,(H,25,26);2*1H

InChI Key

CZMIOQIOHKTXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=CC=N4)C(=O)O.Cl.Cl

Origin of Product

United States

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